1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene is an organic compound with the molecular formula C12H16BrFN2. It is a derivative of benzene, substituted with bromine, fluorine, and a 4-methylpiperazinomethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Piperazine Substitution: The attachment of the 4-methylpiperazinomethyl group to the benzene ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene
- 1-Bromo-3-fluoro-4-(4-methylpiperazinomethyl)benzene
- 1-Bromo-3-fluoro-2-(4-ethylpiperazinomethyl)benzene
Uniqueness: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications where specific interactions and reactivity are required.
Properties
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTQPFAFSKVAGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742778 |
Source
|
Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-64-1 |
Source
|
Record name | Piperazine, 1-[(2-bromo-6-fluorophenyl)methyl]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.